Methyl 5-amino-2-iodobenzoate
CAS No.: 1065102-79-5
Cat. No.: VC2859250
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065102-79-5 |
---|---|
Molecular Formula | C8H8INO2 |
Molecular Weight | 277.06 g/mol |
IUPAC Name | methyl 5-amino-2-iodobenzoate |
Standard InChI | InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 |
Standard InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)N)I |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)I |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Methyl 5-amino-2-iodobenzoate is known by several synonyms across different nomenclature systems, reflecting its international research significance. The compound is uniquely identified by its CAS Registry Number 1065102-79-5 and is referenced in multiple chemical databases including ChemSpider (ID: 30784653) .
Table 1: Compound Identification and Nomenclature
Physicochemical Properties
Methyl 5-amino-2-iodobenzoate possesses several important physicochemical properties that determine its behavior in various chemical and biological systems. These fundamental characteristics directly influence its reactivity, stability, and handling requirements.
Table 2: Physicochemical Properties
Additional precautionary statements include calling a poison center if feeling unwell (P312), seeking medical attention for skin and eye irritation (P332+P313, P337+P313), and proper storage and disposal guidelines (P403+P233, P405, P501) .
Synthesis and Preparation Methods
Reaction Conditions and Purification
The search results provide insights into reaction conditions for related compounds that may be adapted for the synthesis of Methyl 5-amino-2-iodobenzoate. For instance, the synthesis of 2-aminobenzoates described in the literature involves the following general procedure:
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Reagents: DBDMH (dibromocyclohexadienedione), K₂S₂O₈, H₂O (3 equiv)
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Purification Method: "Upon completion of the reaction, the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (silica gel, petroleum ether:EtOAc = 30:1, v/v)"
For related iodinated compounds, reaction conditions often involve:
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Sealed tube reactions at elevated temperatures (approximately 100°C)
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Purification through column chromatography with specific solvent systems
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of Methyl 5-amino-2-iodobenzoate are essential for its identification and purity assessment. While the search results don't provide complete spectroscopic data specific to this compound, similar compounds in the literature suggest characteristic spectral features.
For related compounds, analytical characterization typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume